molecular formula C18H21NO5 B2401328 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one CAS No. 1396893-34-7

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one

Cat. No. B2401328
M. Wt: 331.368
InChI Key: DGMGOHVLRPLZSX-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H21NO5 and its molecular weight is 331.368. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Studies and Drug Design

  • A study detailed the structural analysis of a similar compound, focusing on its potential as an antitubercular drug candidate. This research emphasized the importance of structural elucidation in drug design and development (Richter et al., 2022).
  • Another research highlighted the design and synthesis of derivatives of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-phenyl prop‑2-en-1-ones, evaluating their anti-cancer activities through molecular docking studies. This study illustrates how modifications of molecular structures can lead to varied biological activities (Therasa Alphonsa, 2020).

Antiviral Properties

  • Research on pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives demonstrated their potential as potent anti-HIV agents. The study explored structure-activity relationships and found enhanced anti-HIV activity upon modification of certain molecular groups (Mizuhara et al., 2012).

Anticonvulsant and Neuroprotective Effects

  • A series of compounds including N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives were synthesized and evaluated for their anticonvulsant and neurotoxic properties. This indicates the potential of such compounds in neurological applications (Obniska, Kamiński, & Tatarczyńska, 2006).

Antimicrobial and Anti-Proliferative Activities

  • A study on thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety revealed significant antimicrobial and antiproliferative activities, demonstrating the potential of these compounds in combating various microbial infections and cancer (Mansour et al., 2020).

Novel Chemical Transformations and Synthesis

  • Research on the synthesis of novel 1, 6, 7, 9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes showcased innovative methods in chemical synthesis, contributing to the development of new compounds with potential applications in various fields (Gravestock & McKenzie, 2002).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-17(2)23-10-18(11-24-17)8-19(9-18)16(20)6-4-13-3-5-14-15(7-13)22-12-21-14/h3-7H,8-12H2,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMGOHVLRPLZSX-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C=CC3=CC4=C(C=C3)OCO4)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC2(CN(C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one

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